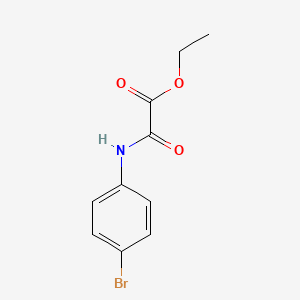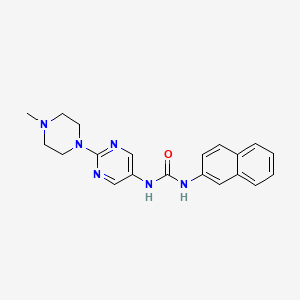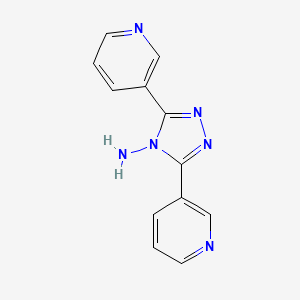
Ethyl (4-Bromoanilino)(Oxo)Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-Bromoanilino)(Oxo)Acetate is an organic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and an ethyl ester group at the oxoacetate position
Méthodes De Préparation
Ethyl (4-Bromoanilino)(Oxo)Acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-bromoaniline . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Ethyl (4-Bromoanilino)(Oxo)Acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction Reactions: The compound can be reduced to form different derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxo derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl (4-Bromoanilino)(Oxo)Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can serve as a probe in X-ray crystallography studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
Mécanisme D'action
The mechanism by which Ethyl (4-Bromoanilino)(Oxo)Acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl (4-Bromoanilino)(Oxo)Acetate can be compared with other similar compounds, such as:
Ethyl (4-Fluoroanilino)(Oxo)Acetate: Similar structure but with a fluorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Ethyl (4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)(Phenyl)Acetate: Contains a chromenyl group, which can lead to different chemical and biological properties.
Ethyl (2-Methyl-5-Nitroanilino)(Oxo)Acetate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical behavior and interactions in various applications.
Propriétés
IUPAC Name |
ethyl 2-(4-bromoanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFLEVLFXJHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663025.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide](/img/structure/B2663027.png)
![1-[(2-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2663029.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2663030.png)



![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)


![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2663040.png)
![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)

![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)
